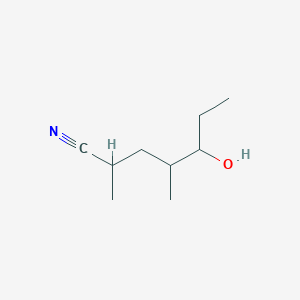
5-Hydroxy-2,4-dimethylheptanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-2,4-dimethylheptanenitrile is an organic compound with the molecular formula C9H17NO. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Hydroxy-2,4-dimethylheptanenitrile can be synthesized through several methods. One common approach involves the reduction of 2,4-dimethyl-5-oxoheptanenitrile using sodium borohydride in the presence of a base . This reaction typically occurs under mild conditions and results in the formation of the desired hydroxy compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar reduction methods. The process is optimized for high yield and purity, ensuring that the compound meets the necessary standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-2,4-dimethylheptanenitrile undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Various reagents, such as alkyl halides and acids, can be used for substitution reactions.
Major Products Formed
Oxidation: 2,4-Dimethyl-5-oxoheptanenitrile.
Reduction: 2,4-Dimethyl-5-aminoheptane.
Substitution: Depending on the substituent, various derivatives can be formed.
Applications De Recherche Scientifique
5-Hydroxy-2,4-dimethylheptanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-2,4-dimethylheptanenitrile involves its interaction with various molecular targets. The hydroxy group can participate in hydrogen bonding, while the nitrile group can act as a nucleophile in chemical reactions. These interactions can influence the compound’s reactivity and its effects in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,6-Dimethyl-7-hydroxynonan-3-one
- 2,4-Dimethyl-5-oxoheptanenitrile
Uniqueness
5-Hydroxy-2,4-dimethylheptanenitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This makes it valuable in various applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
5-hydroxy-2,4-dimethylheptanenitrile |
InChI |
InChI=1S/C9H17NO/c1-4-9(11)8(3)5-7(2)6-10/h7-9,11H,4-5H2,1-3H3 |
Clé InChI |
ZBJUNCRJUNAMOJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(C)CC(C)C#N)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














